carzinophilin
Description
Historical Context of Discovery and Isolation
The story of carzinophilin begins in the mid-20th century, a period often referred to as the golden age of antibiotic discovery. mdpi.com
This compound was first discovered and isolated in 1954 by a team of researchers led by Hata from the fermentation broth of the soil bacterium Streptomyces sahachiroi. core.ac.ukbbk.ac.uknih.gov This discovery placed it among the first antineoplastic drugs to be identified from microbial sources, part of a wave of natural product discovery that yielded many important chemotherapeutic agents. nih.govajrconline.orgajrconline.orgnih.gov The initial substance, named this compound A, demonstrated significant tumor-inhibiting properties. core.ac.ukresearchgate.net Actinomycetes, particularly the Streptomyces genus, were, and continue to be, a rich source of clinically useful antitumor drugs, including compounds like doxorubicin, mitomycin, and bleomycin. researchgate.netnih.gov
The precise chemical structure of this compound remained elusive for many years after its initial discovery. bbk.ac.uk In 1986, a research group led by Yokoi re-isolated a compound from another bacterial strain, Streptomyces griseofuscus, which they named azinomycin B. core.ac.ukresearchgate.net They also identified a related analog, azinomycin A. core.ac.ukresearchgate.netresearchgate.net Subsequent structural elucidation revealed that the originally named this compound A was, in fact, identical to azinomycin B. researchgate.net Today, the terms this compound and azinomycin B are used interchangeably in scientific literature to refer to the same molecule. wikipedia.org
Table 1: Key Milestones in this compound Discovery
| Year | Event | Discoverer/Group | Microbial Source | Compound Name(s) |
|---|---|---|---|---|
| 1954 | Initial isolation and identification of antitumor activity. core.ac.uknih.govajrconline.orgresearchgate.net | Hata et al. | Streptomyces sahachiroi | This compound A |
| 1986 | Re-isolation and structural elucidation of analogs. core.ac.ukresearchgate.netresearchgate.net | Yokoi et al. | Streptomyces griseofuscus | Azinomycin A & B |
| Post-1986 | Confirmation that this compound A and Azinomycin B are identical. researchgate.net | N/A | N/A | this compound / Azinomycin B |
Identification from Microbial Sources (e.g., Streptomyces sahachiroi)
Classification as a Bioactive Natural Product
This compound is classified as a bioactive natural product, a group of compounds derived from natural sources that elicit a biological response. Its potent antitumor activity stems from its unique and complex molecular architecture.
This compound (azinomycin B) is a structurally complex molecule belonging to the class of hybrid polyketide-nonribosomal peptide (PKS-NRPS) natural products. nih.govnih.gov Its biosynthesis involves a combination of two major enzymatic pathways: polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). researchgate.netmdpi.comrsc.org
Polyketide Synthases (PKS): These enzymes assemble acyl-CoA precursors, like acetate (B1210297) and propionate, in a stepwise fashion to create a polyketide chain. mdpi.comrsc.org In this compound, an iterative type I PKS is responsible for synthesizing the naphthoate moiety. researchgate.net
Nonribosomal Peptide Synthetases (NRPS): These large, modular enzymes incorporate proteinogenic and non-proteinogenic amino acids into peptide chains without the use of ribosomes. bbk.ac.ukmdpi.comrsc.org The biosynthesis of this compound involves five NRPS genes that assemble the peptide backbone of the molecule. researchgate.net
This hybrid biosynthetic origin results in a molecule with densely assembled and unusual functional groups, including a naphthoate group, an epoxide, and a highly reactive aziridino[1,2a]pyrrolidine ring system. researchgate.netresearchgate.net
This compound holds considerable significance in the field of antitumor antibiotic research due to its potent cytotoxicity and distinct mechanism of action. researchgate.netresearchgate.netwikipedia.org It is a bifunctional alkylating agent that interacts with DNA in the major groove. core.ac.uk Its antitumor effects are attributed to its ability to form covalent interstrand cross-links (ICLs) in DNA, a particularly lethal form of DNA damage that blocks replication and transcription, ultimately leading to cell death. researchgate.netwikipedia.orgresearchgate.netacs.org
The key structural features responsible for this activity are the electrophilic epoxide and the strained aziridine (B145994) ring, which react with purine (B94841) bases (primarily guanine) on opposite DNA strands. nih.govresearchgate.netresearchgate.net This ability to cross-link DNA makes this compound a powerful tool for studying DNA damage and repair, and a lead compound for the development of new anticancer agents. researchgate.netresearchgate.netvliz.be
Hybrid Polyketide-Nonribosomal Peptide Architecture
Evolution of Research Trajectories
Research on this compound has evolved significantly since its discovery. The initial focus was on its isolation, characterization, and evaluation of its antitumor properties in preclinical and clinical settings. ajrconline.orgresearchgate.net
Following the definitive structural elucidation and its identification as azinomycin B, research shifted towards understanding its sophisticated mechanism of action. This phase involved detailed studies to define the regioselectivity and sequence selectivity of its DNA cross-linking activity, confirming its preference for 5'-GNC sequences. core.ac.ukacs.org
More recently, research has moved into the realm of biosynthesis and genetic engineering. Scientists have successfully cloned and characterized the azinomycin B biosynthetic gene cluster from S. sahachiroi. researchgate.net This has opened up avenues for:
Precursor-Directed Biosynthesis: Feeding synthetic analogs of natural precursors to the producing organism to generate novel, unnatural versions of the this compound molecule. bbk.ac.uk
Understanding Self-Resistance: Investigating the mechanisms the producing bacterium, S. sahachiroi, uses to protect itself from its own toxic product. This led to the discovery of AziR, a resistance protein, and AlkZ, a specialized DNA glycosylase that can "unhook" the DNA cross-links caused by the compound. nih.govresearchgate.net
Current research continues to explore the intricate enzymatic steps of its biosynthesis and leverage this knowledge for the potential bioengineering of new antitumor agents. core.ac.uk
Table 2: Evolution of this compound Research Focus
| Era | Primary Research Focus | Key Research Activities |
|---|---|---|
| 1950s - 1980s | Discovery and Activity | Isolation from Streptomyces, initial antitumor screening. ajrconline.orgrsc.org |
| 1980s - 2000s | Structure and Mechanism | Structural elucidation, identification as Azinomycin B, studies on DNA interstrand cross-linking. core.ac.ukacs.org |
| 2000s - Present | Biosynthesis and Bioengineering | Cloning of the biosynthetic gene cluster, characterization of biosynthetic enzymes, precursor-directed biosynthesis, study of self-resistance mechanisms. bbk.ac.uknih.govresearchgate.net |
Properties
CAS No. |
1403-28-7 |
|---|---|
Molecular Formula |
C30H32N4O12 |
Molecular Weight |
640.599 |
Synonyms |
carzinophilin |
Origin of Product |
United States |
Molecular Mechanisms of Action
Deoxyribonucleic Acid Interaction Modalities
The interaction of carzinophilin with DNA is a multifaceted process involving both non-covalent binding and the formation of covalent adducts. These interactions are crucial for its mechanism of action, which culminates in the formation of highly cytotoxic interstrand cross-links.
A key feature of this compound's cytotoxicity is its ability to form interstrand cross-links (ICLs) in duplex DNA. wikipedia.org An ICL is a covalent linkage between the two opposing strands of the DNA double helix, which physically prevents the separation of the strands. baseclick.eu This blockage of strand separation is a major obstacle to essential cellular processes such as DNA replication and transcription, ultimately triggering cell death. nih.gov The formation of these ICLs by this compound is a sequential process involving initial monoalkylation followed by a second alkylation event to complete the cross-link. researchgate.net
This compound forms covalent adducts with DNA through the reaction of its electrophilic centers with nucleophilic sites on the DNA bases. ptbioch.edu.plnih.gov The primary targets for alkylation are the N7 positions of purine (B94841) bases, particularly guanine (B1146940). nih.govnih.govcore.ac.uk The formation of these covalent bonds is the basis for the genotoxicity of this compound. nih.gov The molecule possesses two primary electrophilic functional groups responsible for this reactivity: an epoxide and an aziridine (B145994) ring. nih.govnih.govresearchgate.net These groups undergo nucleophilic attack by the nitrogen atoms of the DNA bases, resulting in a stable covalent bond. nih.govresearchgate.net The process is initiated by the formation of a monoalkylation product, which then undergoes a second reaction to form the interstrand cross-link. core.ac.uk
The DNA alkylation by this compound is not random; it exhibits a notable degree of regioselectivity and sequence selectivity. In vitro studies have demonstrated that this compound preferentially forms covalent interstrand cross-links at specific DNA sequences. core.ac.uk The consensus sequence for cross-linking has been identified as 5'-d(PuNPy)-3', where 'Pu' represents a purine (adenine or guanine), 'N' represents any nucleotide, and 'Py' represents a pyrimidine (B1678525) (cytosine or thymine). core.ac.uk Specifically, sequences such as 5'-GNC and 5'-GNT are highly susceptible to cross-linking by this compound. nih.govnih.gov This selectivity is influenced by the non-covalent interactions between the drug and the DNA, which position the reactive moieties of this compound in close proximity to the target nucleobases within the DNA major groove. nih.gov Computational models suggest that the different hydrogen bond networks between the drug and various DNA triplets are a primary reason for the observed cross-linking reactivity differences.
This compound's ability to form interstrand cross-links is directly attributable to the presence of two distinct electrophilic moieties: an aziridine ring and an epoxide ring. nih.govnih.govresearchgate.net These two functional groups act in a tandem fashion to alkylate the two opposing strands of DNA. The process is initiated by the nucleophilic attack of a purine N7 atom on one strand of the DNA at the C10 position of the aziridine ring. nih.govcore.ac.uk Following this initial monoalkylation event, the second electrophilic center, the epoxide ring, is positioned to react with a purine N7 on the opposite strand. This second nucleophilic attack occurs at the C21 position of the epoxide, completing the formation of the interstrand cross-link. nih.govcore.ac.uk The unique azabicyclic ring system containing the aziridine is a critical structural feature for the DNA cross-linking ability of this compound. researchgate.netresearchgate.net
The formation of an interstrand cross-link by this compound is a two-step process that proceeds through a monoalkylation intermediate. researchgate.net The initial event is the formation of a single covalent bond between the drug and one strand of the DNA. researchgate.net Kinetic assays and synthetic studies suggest that this first alkylation occurs through the reaction of the aziridine moiety with a purine base, most commonly at the N7 position of adenine (B156593) or guanine. researchgate.netcore.ac.uk This monoalkylation adduct is a crucial intermediate that precedes the formation of the final cross-link. Once the monoalkylation has occurred, the molecule is held in close proximity to the opposing DNA strand, facilitating the second alkylation event by the epoxide moiety to form the interstrand cross-link. HPLC analysis has confirmed that the first alkylation typically occurs at the aziridine moiety with an adenine N7, followed by a highly efficient cross-linking reaction between the epoxide and a guanine N7. researchgate.net
Topographical Binding within DNA Helical Structures
Interaction within the Major Groove of Duplex DNA
Cellular Responses to this compound-Induced DNA Damage
The formation of interstrand cross-links (ICLs) by this compound represents a severe form of DNA damage. Cells possess intricate signaling networks, known as DNA Damage Response (DDR) pathways, to detect and repair such lesions. cellsignal.comsigmaaldrich.com Failure to correctly repair these ICLs triggers a cascade of cellular events, including interference with essential nuclear processes, genomic instability, and ultimately, cell death.
The cell employs a complex network of signaling pathways to manage DNA damage, maintain genomic stability, and ensure cell viability. mdpi.com When cells detect DNA lesions such as those created by this compound, they initiate the DNA Damage Response (DDR). cellsignal.comsigmaaldrich.com This response involves the coordinated action of sensors, transducers, and effectors that lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis. nih.gov
Key kinases that act as master regulators of the DDR are ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia–telangiectasia and Rad3-related). mdpi.com ATM is primarily activated by DNA double-strand breaks, while ATR responds to a broader range of DNA damage that obstructs replication forks, including the bulky lesions and cross-links formed by this compound. mdpi.com Activation of these kinases propagates the damage signal through phosphorylation of numerous downstream substrates, including the checkpoint kinases CHK1 and CHK2. mdpi.com These pathways coordinate various DNA repair mechanisms, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), which are involved in the complex process of resolving ICLs. cellsignal.com The tumor suppressor protein p53, often called the "guardian of the genome," is a critical component of the DDR, and its activation can halt the cell cycle to allow time for repair or induce programmed cell death. sigmaaldrich.commdpi.com
DNA replication and transcription are fundamental processes that rely on the DNA duplex serving as a template. atdbio.comnih.gov The covalent ICLs introduced by this compound act as physical impediments to the progression of DNA and RNA polymerases, thereby blocking both replication and transcription. researchgate.net During DNA replication, the replisome machinery must unwind the DNA, a process that is halted by an ICL. libretexts.orgfrontiersin.org This stalling of replication forks can lead to replication stress and the collapse of the fork, generating more severe DNA damage like double-strand breaks. frontiersin.org
Similarly, transcription, the process of synthesizing RNA from a DNA template, is also obstructed. atdbio.comnih.gov The RNA polymerase complex is unable to proceed past an ICL, leading to truncated transcripts and the inhibition of gene expression. atdbio.com The collision between the replication and transcription machineries, which compete for the same DNA template, can exacerbate genomic instability. frontiersin.org The blockage of these essential cellular processes is a primary contributor to the cytotoxic effects of this compound.
The failure to properly repair this compound-induced ICLs has severe consequences for genome integrity, leading to chromosomal instability (CIN). CIN is characterized by an increased rate of gaining or losing whole chromosomes or parts of chromosomes during cell division. frontiersin.orgmdpi.com The presence of unrepaired DNA damage, such as stalled replication forks and double-strand breaks resulting from ICLs, can lead to mis-segregation of chromosomes during mitosis, a direct cause of CIN. mdpi.com
While a low level of CIN may in some contexts promote tumorigenesis, high levels of chromosomal instability are generally detrimental to cell survival and can trigger programmed cell death, or apoptosis. semanticscholar.org The cell has checkpoints that monitor genomic integrity, and if significant damage or CIN is detected, apoptotic pathways are activated to eliminate the compromised cell. nih.govnih.gov This prevents the propagation of potentially harmful mutations. nih.gov The induction of apoptosis is a key mechanism behind the antitumor activity of this compound, as the extensive DNA damage it causes pushes cancer cells toward self-destruction.
The cellular response to the DNA damage and replication stress caused by this compound involves profound changes in gene expression, which can be observed through transcriptomic analysis. nih.gov These transcriptomic shifts reflect the cell's attempt to cope with the damage by activating DNA repair genes, cell cycle checkpoint controls, and pro-apoptotic genes. nih.gov
The disruption of DNA replication directly perturbs the cell cycle. mdpi.com Cells treated with DNA cross-linking agents often exhibit an arrest or delay in the S phase of the cell cycle, as this is the phase where DNA is synthesized. mdpi.com This S phase shift occurs because the replication forks are stalled at the sites of ICLs, preventing the completion of DNA synthesis and entry into the G2 and M phases. mdpi.com Flow cytometry analysis can reveal this accumulation of cells in the S phase. mdpi.com The cell cycle arrest is a protective mechanism, providing a window for the cell to attempt DNA repair. bioconductor.org However, if the damage is irreparable, this prolonged arrest can ultimately signal the initiation of apoptosis. nih.gov
Biosynthetic Pathways and Genetic Determinants
Microbial Biosynthesis of Carzinophilin
This compound is a hybrid polyketide-nonribosomal peptide natural product. Its biosynthesis involves the coordinated action of both PKS and NRPS machinery, which assemble the distinct structural moieties of the molecule before they are joined. wikipedia.org The pathway is initiated by the formation of the 3-methoxy-5-methyl-naphthoic acid (NPA) unit by a PKS system, which then serves as the starter unit for the NRPS-mediated assembly of the peptide backbone. researchgate.net
Polyketide synthases are large, multifunctional enzymes that build complex carbon chains from simple acyl-CoA precursors. nih.govmdpi.com In this compound biosynthesis, a specific type of PKS is responsible for creating the naphthoate moiety, which is critical for the molecule's ability to associate with DNA.
The formation of the this compound naphthoate unit is catalyzed by an iterative Type I PKS named AziB. researchgate.netresearchgate.netoup.com Unlike typical bacterial modular PKS systems, AziB functions iteratively, meaning its catalytic domains are used multiple times to construct the polyketide chain. oup.com The AziB enzyme contains ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and a terminal thioesterase (T) or acyl-carrier protein (ACP) domain. nih.govoup.com
The process begins with one molecule of acetyl-CoA as the starter unit and five molecules of malonyl-CoA as extender units. These are successively condensed by the PKS machinery to form a linear hexaketide chain. This chain is then processed and cyclized to yield 5-methyl-naphthoic acid (5-NPA). researchgate.netoup.com The thioesterase AziG is essential for the release of the full-length polyketide product from the PKS. nih.govoup.com In the absence of AziG, a truncated single-ring product, 2-methylbenzoic acid, is formed instead, highlighting AziG's role in ensuring proper chain extension and cyclization. nih.gov
Table 1: Key PKS Components in Naphthoate Unit Biosynthesis
| Gene/Enzyme | Type | Function |
| AziB | Iterative Type I PKS | Synthesizes the 5-methyl-naphthoic acid (5-NPA) backbone from acetyl-CoA and malonyl-CoA. researchgate.netoup.com |
| AziG | Thioesterase (TE) | Acts as a chain elongation and cyclization (CEC) domain; required for the correct formation and release of the bicyclic naphthoate product. nih.govoup.com |
Nonribosomal peptide synthetases (NRPSs) are modular enzymes that synthesize peptides without the use of ribosomes. rsc.orgresearchgate.net The this compound gene cluster contains five NRPS genes that are responsible for assembling the peptide core of the molecule, incorporating both standard and unusual amino acid building blocks. researchgate.netresearchgate.netnih.gov
The NRPS system in this compound biosynthesis is atypical. It sequentially condenses three highly derivatized building blocks: the polyketide-derived 3-methoxy-5-methyl-naphthoic acid, an α-ketoisovaleric acid modified from valine, and a unique aziridino[1,2a]pyrrolidinyl amino acid derived from glutamic acid, followed by a C-terminal threonine. nih.gov The NRPS loading module, AziA1, possesses an unusual adenylation (A) domain that specifically recognizes and activates the 3-methoxy-5-methyl-NPA as the starter unit, initiating the peptide assembly. researchgate.net
A key structural feature of this compound is the aziridino[1,2a]pyrrolidine ring system, an unprecedented azabicyclic structure responsible for its DNA cross-linking activity. nih.gov The assembly of this moiety is a complex process directed by the NRPS modules. researchgate.net While the precise enzymatic steps are still under investigation, it is known that this ring system is extensively derived from a glutamic acid precursor. nih.gov The biosynthesis involves multiple enzymatic steps to form the azabicycle, which is then incorporated into the growing peptide chain by the NRPS machinery. researchgate.net
The biosynthesis of this compound is characterized by the incorporation of extensively modified amino acids. nih.gov The most significant of these is the glutamic acid-derived precursor for the aziridine (B145994) ring. nih.gov Isotope labeling studies suggest that the formation of the azabicyclic core involves at least 14 enzymatic steps. researchgate.net One key intermediate in this transformation is N-Acetyl-Glutamyl 5-Phosphate, indicating that the derivatization process begins with the activation and modification of the glutamic acid side chain before cyclization and ring formation occur. researchgate.net
The complete this compound molecule is finalized through a series of enzymatic modifications that occur both before and after the main PKS and NRPS assembly lines. These tailoring steps are crucial for the compound's final structure and potent bioactivity. rsc.org
Following the synthesis of 5-methyl-NPA by the PKS AziB, two crucial post-PKS modification steps occur to furnish the final starter unit for the NRPS. researchgate.net First, a P450 hydroxylase, AziB1, catalyzes a regiospecific hydroxylation at the C3 position of the free 5-methyl-NPA to produce 3-hydroxy-5-methyl-NPA. researchgate.net Subsequently, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, AziB2, methylates the newly installed hydroxyl group. researchgate.net This two-step maturation process yields 3-methoxy-5-methyl-NPA, which is then activated by the NRPS loading module AziA1 to initiate the assembly of the peptide backbone. Further tailoring includes the formation of the epoxide moiety on the valine-derived unit and the final assembly of the hybrid molecule. nih.govnih.gov
Table 2: Key Enzymes in this compound Biosynthesis and Maturation
| Enzyme | Class | Proposed Function in this compound Biosynthesis |
| AziB | Iterative Type I PKS | Synthesizes 5-methyl-naphthoic acid. oup.com |
| AziG | Thioesterase | Facilitates correct cyclization and release of the naphthoate unit. nih.gov |
| AziB1 | P450 Hydroxylase | Hydroxylates 5-methyl-NPA at the C3 position. researchgate.net |
| AziB2 | O-Methyltransferase | Methylates the C3 hydroxyl group to form 3-methoxy-5-methyl-NPA. researchgate.net |
| AziA1 | NRPS (Loading Module) | Activates and incorporates 3-methoxy-5-methyl-NPA to initiate peptide synthesis. researchgate.net |
| Multiple NRPSs | NRPS (Elongation Modules) | Incorporate derivatized amino acids (from valine and glutamic acid) and threonine to form the peptide backbone. nih.gov |
Role of Nonribosomal Peptide Synthetase (NRPS) Modules
Assembly of the Aziridine-Containing Peptide Backbone
Characterization of the Biosynthetic Gene Cluster
The biosynthesis of this compound, also known as azinomycin B, is orchestrated by a complex enzymatic assembly line encoded by a dedicated set of genes. researchgate.netwikipedia.org The genetic blueprint for this intricate process is located within a specific region of the chromosome of the producing organism, Streptomyces sahachiroi. researchgate.netwikipedia.org Cloning and sequencing of this region have revealed the azinomycin B biosynthetic gene cluster, referred to as the azi gene cluster. researchgate.netnih.gov This cluster is a hybrid system, containing genes for both a type I polyketide synthase (PKS) and multiple nonribosomal peptide synthetases (NRPSs), which work in concert to build the molecule's unique structure. researchgate.netnih.gov
Identification and Annotation of Key Biosynthetic Genes (e.g., azi gene cluster)
The azi biosynthetic gene cluster was identified and cloned from Streptomyces sahachiroi. researchgate.net Sequence analysis of a contiguous 50 kb DNA region identified 47 open reading frames (ORFs). Of these, a 34-gene cluster, spanning from aziA3 to aziD2, was proposed to be responsible for this compound biosynthesis. researchgate.netgoogle.com The annotation of these genes revealed a sophisticated collection of enzymes required for producing the core scaffold, the unusual building blocks, and the subsequent chemical modifications. researchgate.netnih.gov
The cluster notably contains an iterative type I polyketide synthase (PKS) gene, five nonribosomal peptide synthetase (NRPS) genes (aziA1–A5), and numerous genes for tailoring steps and the synthesis of unique precursors. researchgate.netnih.gov Gene disruption experiments have confirmed the cluster's role; for example, inactivating the aziB, aziC7, or aziA3 genes completely stopped the production of azinomycin B. google.com
Table 1: Key Gene Functions within the azi Biosynthetic Gene Cluster
| Gene/Gene Group | Proposed Function | Reference |
| aziB | Iterative Type I Polyketide Synthase (PKS) for 5-methyl-naphthoic acid synthesis. | researchgate.netgoogle.com |
| aziB1, aziB2 | Tailoring enzymes (hydroxylase and methyltransferase) for naphthoate modification. | google.com |
| aziA1-A5 | Modular Nonribosomal Peptide Synthetases (NRPSs) for peptide backbone assembly. | researchgate.netgoogle.com |
| aziC1-C11 | Enzymes for the synthesis of unusual amino acid building blocks. | google.com |
| aziD1, D2, D3 | Post-assembly tailoring enzymes. | google.com |
| aziE | Resistance gene. | google.com |
Functional Characterization of Biosynthetic Enzymes (e.g., AziB, AziB1, AziB2, AziA1)
In vitro and in vivo studies have elucidated the specific roles of key enzymes in the early stages of this compound biosynthesis, particularly those involved in forming and incorporating the 3-methoxy-5-methylnaphthoic acid (NPA) moiety. rsc.org This NPA group is critical as it provides a noncovalent association with DNA, guiding the molecule to its target. ebi.ac.uk
The biosynthesis of this starter unit is a multi-step process:
AziB : This enzyme is an iterative type I PKS that synthesizes the initial aromatic core, 5-methyl-naphthoic acid (5-methyl-NPA). researchgate.netnih.gov
AziB1 : Following the synthesis by AziB, the free 5-methyl-NPA is acted upon by AziB1. This enzyme is a P450 hydroxylase that performs a regiospecific hydroxylation at the C3 position of the naphthoic acid ring, yielding 3-hydroxy-5-methyl-NPA. rsc.orgebi.ac.uk
AziB2 : The hydroxyl group installed by AziB1 is then methylated by AziB2, a SAM-dependent O-methyltransferase. rsc.org This reaction furnishes the final starter unit, 3-methoxy-5-methyl-NPA. ebi.ac.uk
AziA1 : This di-domain NRPS is responsible for initiating the assembly of the entire this compound backbone. It specifically recognizes and activates 3-methoxy-5-methyl-NPA through an unusual adenylation (A) domain and loads it onto the NRPS assembly line, beginning the peptide chain synthesis. rsc.orgebi.ac.uk
Table 2: Functional Summary of Characterized Biosynthetic Enzymes
| Enzyme | Enzyme Class | Substrate | Product | Function in Pathway | Reference |
| AziB | Iterative Type I PKS | Acetyl-CoA, Malonyl-CoA | 5-methyl-NPA | Synthesizes the naphthoate ring structure. | researchgate.netnih.gov |
| AziB1 | P450 Hydroxylase | 5-methyl-NPA | 3-hydroxy-5-methyl-NPA | C3-hydroxylation of the naphthoate ring. | rsc.org |
| AziB2 | O-Methyltransferase | 3-hydroxy-5-methyl-NPA | 3-methoxy-5-methyl-NPA | Methylates the C3 hydroxyl group. | rsc.org |
| AziA1 | Nonribosomal Peptide Synthetase (NRPS) | 3-methoxy-5-methyl-NPA | Activated NPA-adenylate | Activates and incorporates the starter unit for backbone assembly. | researchgate.netrsc.org |
Precursor-Directed Biosynthesis for Analog Generation
The generation of novel this compound analogues is a key objective for developing new therapeutic agents with potentially improved properties. Precursor-directed biosynthesis and metabolic engineering are powerful strategies to achieve this chemical diversity by manipulating the natural biosynthetic pathway. researchgate.net
Incorporation of Exogenous Precursors into Biosynthetic Pathways
Precursor-directed biosynthesis involves supplying the fermentation medium of the producing organism with a synthetic analogue of a natural biosynthetic precursor. rsc.orgmdpi.comrsc.org If the biosynthetic enzymes are sufficiently flexible, they may accept and incorporate the unnatural precursor, leading to the production of a modified final product.
In the case of this compound, the substrate tolerance of the NRPS enzyme AziA1 is a key enabler of this strategy. Studies have shown that AziA1 can activate several analogues of the natural 3-methoxy-5-methyl-NPA starter unit. rsc.orgebi.ac.uk This flexibility suggests that feeding S. sahachiroi cultures with structurally varied naphthoic acid derivatives could lead to their incorporation and the creation of new this compound analogues with different DNA-binding moieties. rsc.org
Generation of Unnatural Analogues through Metabolic Engineering
Metabolic engineering offers a more targeted approach to generating novel compounds by directly modifying the genetic makeup of the producing organism. scispace.comfrontiersin.orgnih.gov This can involve inactivating genes to block specific pathways or introducing new genes to create alternative biosynthetic routes. researchgate.net
The characterization of the azi gene cluster paves the way for such engineering. researchgate.netnih.gov The established PKS-post modification pathway, from 5-methyl-NPA to 3-methoxy-5-methyl-NPA, provides a clear target for modification. researchgate.netnih.gov By engineering the enzymes involved—AziB, AziB1, and AziB2—or by replacing them with enzymes from other biosynthetic pathways, it is possible to create a wider range of starter units for the NRPS machinery. The demonstrated substrate flexibility of AziA1 further enhances the potential of metabolic engineering, suggesting that newly synthesized starter units could be successfully incorporated to produce a library of novel this compound analogues. rsc.orgresearchgate.net
Chemical Synthesis and Analog Design Strategies
Total Synthesis Approaches to Carzinophilin and Core Structures
The total synthesis of this compound (also known as azinomycin B) and its congener, azinomycin A, represents a significant achievement in organic synthesis, providing access to these molecules and their analogs for further study.
The total synthesis of this compound is fraught with difficulties stemming from its unique and highly functionalized structure. The molecule features a densely packed array of sensitive functionalities, including an epoxide, a reactive aziridine (B145994) fused into a bicyclic system, and a complex amide linkage to a naphthoic acid moiety. researchgate.netoup.com This structural complexity presents numerous synthetic hurdles.
A primary challenge is the inherent chemical instability of the molecule and its advanced synthetic intermediates. researchgate.net The presence of two potent electrophilic groups—the epoxide and the aziridine—makes the molecule susceptible to degradation. nih.gov Researchers have noted that the C12 hydroxyl group, in particular, contributes to the instability of the final compound during isolation and purification processes. researchgate.net The successful synthesis requires carefully orchestrated protecting group strategies and the development of mild reaction conditions to preserve the delicate functionalities throughout the multi-step sequence. The poor availability of the natural product from fermentation sources further underscores the importance and difficulty of achieving an efficient chemical synthesis. researchgate.net
Given the molecule's complexity, a convergent or fragment-based approach is often adopted, requiring the stereoselective synthesis of key building blocks. The 1-azabicyclo[3.1.0]hexane core is a characteristic and synthetically challenging fragment of this compound. oup.com Significant research has been dedicated to the stereocontrolled construction of this strained bicyclic system.
Key synthetic strategies have been developed to access this core and related pyrrolidine (B122466) frameworks. For instance, one approach involves the stereoselective elaboration of a functionalized pyrrolidine-2-thione (B1333366) derived from D-arabinose. oup.com The crucial aziridine ring is then constructed via a base-induced cyclization of a 5-mesyloxymethylpyrrolidine intermediate. oup.com Other methodologies have focused on the cyclopropanation of N-Boc-2,5-dihydropyrrole with reagents like ethyl diazoacetate, catalyzed by dirhodium(II) complexes, to produce the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold with high diastereoselectivity. nih.gov The synthesis of the C1–C17 fragment of this compound has been achieved through methods that involve the coupling of a cyclic thioimidate with a 4H-oxazol-5-one derivative, followed by the construction of the aziridine ring as a key step.
| Fragment | Synthetic Precursor/Method | Key Features | Reference |
| C6-C13 Unit | Functionalized pyrrolidine-2-thione from D-arabinose | Base-induced (KHMDS) construction of the aziridine ring. | oup.com |
| Azabicyclo[3.1.0]hexane | N-Boc-2,5-dihydropyrrole | Dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate. | nih.gov |
| C1–C17 Fragment | Cyclic thioimidate and 4H-oxazol-5-one derivative | Ring-opening of the oxazolone (B7731731) to form a dehydropeptide system. | |
| Intact Core Substructure | γ-alkoxystannane and serinal derivative | Chelation-controlled addition for kinetic resolution of stereocenters. | acs.org |
To manage the intricate assembly of this compound, chemists have developed modular and convergent synthetic protocols. researchgate.net These strategies involve preparing the main fragments of the molecule independently and then coupling them together in the later stages of the synthesis. This approach offers greater flexibility and efficiency compared to a linear synthesis.
The total synthesis of azinomycin A, a closely related analog, was successfully achieved using a modular strategy that featured a series of convergent fragment couplings. researchgate.net The final step involved a cyclization to form the unique aziridino[1,2-a]pyrrolidine ring system. researchgate.netresearchgate.net This "diverted chemical synthesis" approach allows for the systematic melding of building blocks in a planned and orderly fashion. It not only facilitates the synthesis of the natural product itself but also provides a platform for creating analogs by substituting different modules during the assembly process.
Stereoselective Synthesis of Key Fragments (e.g., Azabicyclo[3.1.0]hexane Systems)
Design and Preparation of this compound Analogues and Derivatives
The synthesis of this compound analogs is crucial for probing its biological mechanism and for developing more stable and potentially more effective therapeutic agents.
Analog design has primarily focused on modifying the key functional groups believed to be responsible for DNA binding and alkylation: the naphthoate group, the epoxide, and the aziridine moiety. nih.gov Synthetic studies have revealed that analogs containing both the naphthalene (B1677914) and epoxide components exhibit significant in vitro cytotoxicity and in vivo antitumor activity. researchgate.net
The DNA alkylation process is initiated by the nucleophilic opening of the epoxide and aziridine rings by DNA bases. nih.gov Interestingly, research has shown that analogs that possess the epoxide-containing "left half" of the molecule but lack the aziridine residue still retain considerable biological activity. researchgate.net This suggests that the epoxide moiety itself is a powerful DNA alkylating agent, facilitated by the non-covalent binding of the naphthalene group to the DNA double helix. researchgate.net The synthesis of numerous bioactive analogs that are structurally more stable than the parent compound has provided valuable structure-activity relationship (SAR) data, guiding the development of new potential chemotherapeutics. researchgate.net
| Modified Moiety | Observation | Implication for Activity | Reference |
| Naphthalene & Epoxide | Analogs containing these parts show remarkable cytotoxicity. | Both groups are key pharmacophoric elements. | researchgate.net |
| Aziridine Deletion | Analogs with an intact epoxide but no aziridine retain significant bioactivity. | The epoxide/naphthalene fragment is a potent DNA alkylating unit on its own. | researchgate.net |
| Azabicyclo[3.1.0]hexane | Synthetic congeners exhibit weak to prominent in vitro cytotoxicity. | The core bicyclic system is a crucial but tunable component for bioactivity. | oup.comoup.com |
Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of diverse this compound analogs to explore the chemical space around the natural product. openaccessjournals.comfortunepublish.com This technique involves the systematic and repetitive combination of different chemical building blocks to create a multitude of new compounds simultaneously. openaccessjournals.comnih.gov
In the context of this compound, a combinatorial approach would involve a core scaffold, such as the azabicyclo[3.1.0]hexane system or the pyrrolidine ring, which can then be decorated with a variety of substituents. osdd.net For example, libraries of analogs could be generated by:
Varying the Aromatic Moiety: Replacing the naphthoate group with a diverse set of other aromatic and heteroaromatic carboxylic acids to probe the requirements for DNA intercalation.
Modifying the Linker: Altering the amide linkage and adjacent functional groups to fine-tune stability and conformational properties.
Substituting the Core Scaffold: Introducing different substituents onto the pyrrolidine or aziridine rings to modulate reactivity and steric interactions.
Modern combinatorial efforts are often coupled with computational chemistry, where virtual libraries are designed and screened in silico to prioritize the synthesis of compounds with the highest probability of being active. nih.gov This combination of parallel synthesis and computational design accelerates the discovery of lead compounds for drug development. openaccessjournals.comnih.gov
Combinatorial Chemistry Approaches for Library Generation
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of this compound relates to its biological function. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers have identified the key molecular features required for its potent cytotoxicity.
The capacity of this compound to form interstrand cross-links (ICLs) in DNA is considered the primary basis of its antitumor activity. wikipedia.org SAR studies have been pivotal in identifying the structural components essential for this process. It has been unequivocally demonstrated that both the epoxide and the aziridine functionalities are required for inducing ICLs. researchgate.net Analogues synthesized with only the epoxide or only the aziridine ring can alkylate a single DNA strand but are incapable of forming the therapeutically crucial cross-link. researchgate.netkent.ac.uk
Furthermore, the stereochemistry of the azabicyclic ring system has been shown to be a critical determinant of cross-linking ability. Molecular modeling studies comparing different stereoisomers revealed that the natural configuration places the reactive groups in a more favorable orientation within the DNA major groove, thus enhancing the probability of a successful cross-linking event. The naphthoate moiety also plays a non-covalent, yet critical, role by anchoring the molecule to the DNA, which positions the alkylating groups for their reaction with purine (B94841) bases. researchgate.netresearchgate.net Analogues that lack the naphthoate group are reported to be biologically inactive. researchgate.net
Table 1: DNA Cross-linking Efficacy of this compound Analogues
| Analogue Description | Key Structural Features Present | DNA Interstrand Cross-linking (ICL) Ability | Reference |
|---|---|---|---|
| This compound (Natural Product) | Epoxide, Aziridine, Naphthoate | Yes | wikipedia.org |
| Analogue with Epoxide only | Epoxide, Naphthoate (Aziridine absent) | No (single alkylation only) | researchgate.net |
| Analogue with Aziridine only | Aziridine, Naphthoate (Epoxide absent) | No (single alkylation only) | researchgate.net |
| Analogue lacking Naphthoate | Epoxide, Aziridine | No (biologically inactive) | researchgate.net |
| Analogue with non-natural Stereochemistry | Epoxide, Aziridine, Naphthoate | Reduced |
A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. nih.gov For this compound, SAR studies have defined a clear pharmacophore for its DNA cross-linking activity.
The key pharmacophoric elements are:
Two Electrophilic Centers: The epoxide ring and the aziridine ring serve as the two electrophilic "warheads" of the molecule. researchgate.netwikipedia.org Their presence is non-negotiable for the dual alkylation events that lead to a DNA cross-link.
A DNA Binding Domain: The planar 3-methoxy-5-methyl-1-naphthoate group acts as a DNA intercalator or groove-binder. researchgate.net This moiety is responsible for the initial non-covalent association with duplex DNA, providing affinity and sequence-selectivity. researchgate.net
Specific Spatial Arrangement: The precise three-dimensional orientation of the two electrophilic centers relative to each other and to the DNA-binding naphthoate group is critical. The molecular scaffold holds these elements in a specific conformation that facilitates the sequential alkylation of two nucleobases (primarily purines) on opposite DNA strands within the major groove. wikipedia.org
The combination of these features in their correct spatial geometry constitutes the minimal set of requirements for the potent biological activity of this compound. nih.gov
The knowledge gained from SAR and pharmacophore studies has enabled the rational design of novel this compound congeners with potentially improved therapeutic properties. kent.ac.uk A primary goal of these efforts is to overcome the chemical instability of the natural product, which hampers its development as a clinical candidate. kent.ac.uk
One notable example of rational design involved creating a hybrid analogue that retains key features of the this compound pharmacophore while improving stability. In this design, the core epoxide functionality was preserved, but the unstable aziridine moiety was replaced with a nitrogen mustard group, another well-known DNA alkylating agent. kent.ac.uk This rationally designed congener was shown to be an efficient DNA cross-linking agent at nanomolar concentrations. kent.ac.uk Such work demonstrates that the fundamental principles of the this compound pharmacophore—two spatially distinct electrophiles tethered to a DNA-binding element—can be applied to create entirely new molecular entities with potent antitumor activity. kent.ac.uk These design strategies are crucial for developing the next generation of DNA cross-linking agents inspired by the this compound scaffold.
Table of Mentioned Compounds
Preclinical Biological Activity Assessments
In Vitro Cytotoxicity Evaluation
The in vitro cytotoxic potential of carzinophilin has been extensively evaluated against a diverse array of cancer cell lines, providing insights into its spectrum of activity and potency.
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. Studies have shown its effectiveness against murine leukemia cell lines such as L5178Y. researchgate.netgrantome.com Furthermore, its activity extends to human cancer cell lines, including colon carcinoma. The compound's mechanism of action is attributed to its ability to alkylate DNA, forming interstrand cross-links, which ultimately inhibits DNA replication and leads to cell death. researchgate.netwikipedia.org Analogues of this compound have also been synthesized and tested, with some exhibiting prominent in vitro cytotoxicity against P388 murine leukemia cells. oup.com
The potency of this compound and its analogues has been quantified through the determination of their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.
Azinomycin B has shown potent cytotoxic activity against the leukemia cell line L5178Y, with IC50 values reported at 0.07 mg/ml for Azinomycin A and 0.11 mg/ml for Azinomycin B. core.ac.uk In other studies, Azinomycin B demonstrated significant cytotoxicity against P388 murine leukemia and HCT116 human colon carcinoma cell lines, with IC50 values of 1.6 µM and 0.8 µM, respectively. A synthetic analogue of this compound was reported to have an IC50 of 2.9 µg/mL against P388 murine Leukemia. oup.com
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Azinomycin A | L5178Y (Murine Leukemia) | 0.07 mg/ml |
| Azinomycin B (this compound) | L5178Y (Murine Leukemia) | 0.11 mg/ml |
| Azinomycin B (this compound) | P388 (Murine Leukemia) | 1.6 µM |
| Azinomycin B (this compound) | HCT116 (Human Colon Carcinoma) | 0.8 µM |
| This compound Analogue | P388 (Murine Leukemia) | 2.9 µg/mL |
Assessment against Diverse Cancer Cell Lines
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the antitumor efficacy of this compound has been assessed in various animal models, providing crucial data on its potential therapeutic effects in a living system.
Azinomycin B has demonstrated marked effectiveness against intraperitoneally inoculated P388 leukemia in mice. nih.govresearchgate.net In these models, administration of Azinomycin B led to a significant increase in the lifespan of the treated mice. Specifically, it resulted in a 193% increased life span (ILS) with 57% of the mice surviving for 45 days. core.ac.uknih.gov These findings highlight the potent in vivo antileukemic activity of the compound. Azinomycin A was found to be somewhat less effective than Azinomycin B in these tumor systems. nih.gov
| Compound | Animal Model | Efficacy Metric | Result |
|---|---|---|---|
| Azinomycin B (this compound) | P388 leukemic mice | Increased Life Span (ILS) | 193% |
| Azinomycin B (this compound) | P388 leukemic mice | 45-day Survivors | 57% |
| Azinomycin A | P388 leukemic mice | Efficacy | Less effective than Azinomycin B |
The efficacy of this compound has also been evaluated against solid tumors in xenograft models. Azinomycin B was found to be markedly effective against intraperitoneally inoculated tumors such as B-16 melanoma and Ehrlich carcinoma. nih.govresearchgate.net For Ehrlich carcinoma, it produced a 161% ILS and 63% survivors for 45 days. nih.gov However, solid tumors like Lewis lung carcinoma and Meth A fibrosarcoma were not susceptible to repeated injections of the substance. nih.govresearchgate.net
Activity against Murine Leukemic Models (e.g., P388 leukemic mice)
Broader Biological Activities
In addition to its anticancer properties, this compound has been reported to exhibit a wider range of biological activities. It has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netresearcherslinks.comroyalsocietypublishing.orgsemanticscholar.orgroyalsocietypublishing.orgnih.gov This suggests a broader spectrum of antimicrobial action. Furthermore, early studies investigated the prophylactic effect of this compound on poliovirus infection in mice, where it demonstrated a preventive effect, reducing mortality in the treated groups. jst.go.jp This antiviral activity was suggested to be related to an effect on the blood-brain barrier rather than direct inhibition of viral replication. jst.go.jp
Antibacterial Spectrum against Gram-Positive and Gram-Negative Organisms
This compound, also known as Azinomycin B, is a natural product that has demonstrated antibacterial properties. ontosight.ai Research indicates that its activity extends to both Gram-positive and Gram-negative bacteria. ontosight.ainsf.gov The azinomycins, including this compound, are recognized as potent antitumor antibiotics that also possess antimicrobial capabilities. nsf.gov
The effectiveness of this compound can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. Against the Gram-positive bacterium Staphylococcus aureus, this compound (Azinomycin B) has a reported MIC of 50 μg/mL. nsf.gov In comparison, the related compound Azinomycin A is more potent against this strain, with an MIC of 6.25 μg/mL. nsf.gov The antibacterial activity of azinomycin B has also been qualitatively detected using the Gram-positive organism Bacillus subtilis as a test strain.
While specific MIC values against a wide range of Gram-negative bacteria are not extensively detailed in the available literature, reports confirm its activity against this class of organisms. nsf.gov One source provides a general MIC range of 2.5-10 μg/mL for Azinomycin B against both Gram-positive and Gram-negative bacteria. However, aziridine (B145994) derivatives, the chemical class to which this compound belongs, may show limited activity against Gram-negative bacteria due to the presence of an outer membrane that can hinder the penetration of these compounds. mdpi.com
Table 1: Antibacterial Spectrum of this compound (Azinomycin B)
| Bacterial Type | Organism | Reported MIC (μg/mL) | Citation |
|---|---|---|---|
| Gram-Positive | Staphylococcus aureus | 50 | nsf.gov |
| Gram-Positive & Gram-Negative | General Spectrum | 2.5 - 10 |
Other Reported Biological Activities (e.g., Antifungal)
The biological activity of this compound beyond its antibacterial and well-documented antitumor effects is not extensively reported. While many natural products derived from Streptomyces species exhibit a wide range of biological activities, including antifungal properties, direct evidence for this compound's antifungal action is limited and not consistently supported in scientific literature.
Some studies of biosynthetic gene clusters have noted similarities between the cluster for azinomycin B and those that produce antifungal compounds, such as cyphomycin. researchgate.netresearchgate.net This suggests a potential for related biological activities stemming from a common biosynthetic origin. However, this indirect evidence does not confirm that this compound itself possesses antifungal properties. One commercial source ambiguously suggests resistance of yeast and fungi to Azinomycin B while also providing an MIC range against them. Given the conflicting nature of this statement, it cannot be considered conclusive evidence of activity.
Therefore, based on the currently available and verifiable scientific research, a distinct antifungal activity for this compound has not been reliably established.
Mechanisms of Producer Organism Self Resistance
Microbial Resistance Strategies to Carzinophilin
Streptomyces sahachiroi utilizes several key strategies to counteract the genotoxicity of this compound. These mechanisms involve a combination of DNA repair pathways and specific proteins that can sequester the toxic molecule. mdpi.com At least four proteins encoded by resistance genes, namely AziR, AziE, AlkZ, and AziN, are known to contribute to this self-protection. mdpi.com
A primary line of defense against this compound-induced DNA damage in S. sahachiroi is the active repair of DNA lesions. The bacterium possesses specialized enzymes that can recognize and excise the damage caused by this compound's alkylating activity. oup.com This repair process is crucial, as this compound can form interstrand cross-links (ICLs) in DNA, which are particularly cytotoxic lesions that block DNA replication and transcription. frontiersin.org
A key enzyme in the self-resistance of S. sahachiroi is a DNA glycosylase named AlkZ (also known as Orf1 or Azi36). pnas.orgnih.gov AlkZ is encoded by a gene located within the this compound biosynthetic gene cluster and plays an essential role in the producer's survival. pnas.orgnih.gov This enzyme is a member of the HTH_42 superfamily of proteins. nih.govoup.com
AlkZ functions by recognizing and excising the this compound-induced DNA adducts. pnas.orgoup.com Specifically, it catalyzes the hydrolysis of the N-glycosidic bond connecting the damaged guanine (B1146940) base to the deoxyribose sugar in the DNA backbone. pnas.orgoup.com This action "unhooks" the ICL, creating an abasic (AP) site. frontiersin.orgpnas.org The generation of an AP site is a critical first step in the base excision repair (BER) pathway. pnas.orgoup.com Subsequent action by an AP endonuclease, such as EndoIV, cleaves the DNA backbone at the AP site, allowing for the removal of the damaged section and subsequent repair by DNA polymerase and ligase. frontiersin.orgpnas.org
Interestingly, AlkZ exhibits a bifunctional role; it can bind non-specifically to DNA, potentially protecting target sites from this compound attack, and it also specifically recognizes and repairs the this compound-mediated DNA cross-links. mdpi.comnih.gov The crystal structure of AlkZ reveals a C-shaped protein with three tandem winged helix-turn-helix (wHTH) motifs. ebi.ac.ukoup.com This structure contains a positively charged concave surface with key residues, including a QxQ motif, that are crucial for its catalytic activity. pnas.orgresearchgate.net
| Enzyme | Gene | Family | Function | Mechanism of Action |
|---|---|---|---|---|
| AlkZ | alkZ (orf1, azi36) | HTH_42 Superfamily | DNA Glycosylase | Recognizes and hydrolyzes the N-glycosidic bond of this compound-adducted guanine bases, initiating base excision repair. pnas.orgoup.com |
In addition to DNA glycosylases, S. sahachiroi employs structure-specific endonucleases to repair this compound-induced DNA damage. One such nuclease is AziN. nih.govnih.gov The gene for AziN is also located within the this compound biosynthetic gene cluster. oup.com
AziN functions as an endonuclease that specifically recognizes the structure of the this compound-induced ICL. nih.govnih.gov Unlike AlkZ, which targets the damaged base, AziN cleaves the phosphodiester backbone of the DNA on both strands at specific sites surrounding the ICL. oup.comnih.gov This incision activity is crucial for the removal of the cross-link. oup.com The interaction of AziN with the ICL-containing DNA appears to be mediated by the drug itself, as AziN shows a high affinity for this compound. oup.comnih.gov This suggests a unique mechanism where the nuclease is guided to the damage site by the very molecule that caused it. The expression of aziN has been shown to confer resistance to this compound in both the native producer and in heterologous host strains. nih.gov Another gene, alkN, has also been identified as encoding a structure-specific nuclease that contributes to self-resistance.
| Enzyme | Gene | Function | Mechanism of Action |
|---|---|---|---|
| AziN | aziN | Structure-Specific Endonuclease | Recognizes this compound-ICL structures and cleaves the phosphodiester backbone on both DNA strands near the cross-link. oup.comnih.gov |
| AlkN | alkN | Structure-Specific Nuclease | Contributes to self-protection by excising this compound-induced DNA damage. |
To prevent this compound from reaching its DNA target in the first place, S. sahachiroi utilizes drug-binding proteins. mdpi.com One such protein is AziR, which is believed to sequester the this compound molecule, effectively detoxifying it before it can cause cellular damage. mdpi.comoup.com By binding to this compound, AziR reduces the intracellular concentration of the free, active compound. This sequestration mechanism is a common strategy employed by antibiotic-producing organisms to mitigate the toxicity of their secondary metabolites. mdpi.com
The self-resistance of S. sahachiroi also involves strategies to prevent the initial alkylation of its DNA. This is achieved through a combination of the mechanisms mentioned above. The drug-binding protein AziR sequesters this compound, reducing its availability to interact with DNA. mdpi.comoup.com Furthermore, the non-specific DNA binding of the AlkZ protein may serve a protective role by physically shielding the DNA from attack by this compound. mdpi.comnih.gov Additionally, an export protein encoded by the aziE gene, located within the this compound gene cluster, is thought to function as a drug efflux pump, actively transporting this compound out of the cell to minimize its intracellular concentration. mdpi.comnih.gov
Role of DNA Glycosylases (e.g., alkZ)
Drug Binding Proteins for Detoxification (e.g., AziR)
Genetic Basis of Self-Protection
The genetic determinants for self-resistance to this compound in S. sahachiroi are largely encoded within the this compound biosynthetic gene cluster. oup.compnas.org This co-localization of biosynthetic and resistance genes ensures that the protective mechanisms are produced concurrently with the toxic compound. The key resistance genes identified are alkZ, aziN, aziR, and aziE. mdpi.comoup.com The essential role of these genes is highlighted by the fact that deletion of alkZ, for instance, is lethal to the producing organism, indicating its critical function in protecting the cell from the genotoxic effects of this compound. The presence of homologous genes in other antibiotic-producing and pathogenic bacteria suggests that these resistance mechanisms may be more widespread and could have been transferred between bacterial populations. pnas.org
Co-localization of Resistance Genes within Biosynthetic Gene Clusters
A common strategy in antibiotic-producing bacteria is the clustering of genes responsible for the biosynthesis of a secondary metabolite with those conferring resistance to it. frontiersin.orgbiorxiv.org This co-localization ensures the coordinated inheritance and expression of both production and protection machinery. The biosynthetic gene cluster (BGC) for this compound (also known as azinomycin B or AZB) in Streptomyces sahachiroi is a prime example of this principle, housing several key resistance genes. researchgate.netresearchgate.net
The this compound BGC contains genes for efflux pumps and DNA repair enzymes, providing a localized defense system. mdpi.comnih.gov For instance, the gene aziE, located within the cluster, encodes a transmembrane export protein that likely functions as an efflux pump, actively transporting this compound out of the cell to minimize intracellular concentrations. mdpi.com
Perhaps the most critical resistance strategy encoded within the BGC is direct repair of the DNA damage inflicted by this compound. The compound functions by creating interstrand cross-links (ICLs) in DNA, a highly toxic lesion that blocks replication and transcription. wikipedia.orgnih.gov The S. sahachiroi BGC contains two genes, alkZ (also referred to as orf1 or azi36) and aziN, which are crucial for repairing these specific lesions. nih.govnih.gov
AlkZ : This enzyme is a specialized DNA glycosylase that specifically recognizes and excises the this compound-induced ICLs. nih.govsemanticscholar.org It functions by cleaving the N-glycosidic bonds of the cross-linked purine (B94841) bases, effectively "unhooking" the two DNA strands. nih.govsemanticscholar.org The resulting abasic sites can then be processed by the cell's general base excision repair (BER) pathway. nih.gov The gene for AlkZ is located adjacent to the main this compound BGC. nih.gov
AziN : This is another DNA repair protein encoded within the cluster. AziN has been identified as a novel structure-specific endonuclease that also recognizes the this compound-ICL and unhooks the lesion by cleaving the phosphodiester backbone near the damage site. nih.gov
Interestingly, not all resistance genes are located within the main BGC. The gene aziR, which encodes a this compound-binding protein, was identified at a locus distant from the biosynthetic cluster. nih.govnih.gov AziR is thought to provide resistance by sequestering the antibiotic, preventing it from reaching its DNA target. mdpi.comresearchgate.net The presence of resistance genes both within and outside the BGC highlights a complex and robust, multi-component defense system. mdpi.comnih.gov
| Gene | Encoded Protein | Function | Location Relative to BGC | Reference |
|---|---|---|---|---|
| alkZ (orf1) | DNA Glycosylase | Unhooks DNA interstrand cross-links (ICLs) by cleaving N-glycosidic bonds. | Adjacent to the cluster | nih.govnih.govnih.govsemanticscholar.org |
| aziN | Structure-specific Endonuclease | Recognizes and resolves ICLs by cleaving the phosphodiester backbone. | Within the cluster | nih.gov |
| aziE | Transmembrane Export Protein | Confers resistance via antibiotic efflux. | Within the cluster | mdpi.comnih.gov |
| aziR | Drug-Binding Protein | Provides resistance by sequestering this compound. | Distant from the cluster | mdpi.comnih.govnih.gov |
Regulatory Mechanisms Governing Resistance Expression
The production of a toxic metabolite like this compound must be tightly synchronized with the expression of self-resistance genes to ensure cell survival. This coordination is achieved through complex regulatory networks that control the transcription of both biosynthetic and resistance genes. wur.nlresearchgate.net The co-localization of resistance and biosynthetic genes, as described above, facilitates this co-regulation, as they can be controlled by the same regulatory elements. wur.nl
In the case of this compound, evidence points to the induction of resistance mechanisms in response to the presence of the antibiotic. Studies have shown that the expression of the DNA repair glycosylase AlkZ is induced during the production of this compound. semanticscholar.org This ensures that the primary defense against DNA damage is active when the threat is present. This inducible expression is a common feature in antibiotic resistance, allowing the organism to conserve resources by only producing the defense proteins when necessary. semanticscholar.org
Biosynthetic gene clusters for secondary metabolites in Streptomyces are typically controlled by pathway-specific regulatory proteins, often encoded by genes located within the cluster itself. wur.nl These regulators, which can be activators or repressors, respond to various internal and external signals, including, in some cases, the final antibiotic product acting as a signaling molecule in a feedback loop. researchgate.net While the specific regulatory proteins that directly control the azi genes have not been fully elucidated, the presence of putative regulatory genes within the this compound BGC suggests a similar control architecture. researchgate.net The coordinated regulation ensures that as the cell begins to synthesize the toxic this compound, it simultaneously ramps up the production of the efflux pumps and DNA repair enzymes needed for its own protection. mdpi.comsemanticscholar.org
| Regulatory Principle | Description | Example in this compound System | Reference |
|---|---|---|---|
| Co-regulation with Biosynthesis | Resistance genes are often controlled by the same regulatory elements as the biosynthetic genes, ensuring synchronized expression. | The co-localization of aziE, alkZ, and aziN with the biosynthetic genes facilitates coordinated control. | nih.govwur.nl |
| Inducible Expression | The expression of resistance genes is triggered or increased in the presence of the antibiotic. | Expression of the DNA glycosylase AlkZ is induced during this compound production. | semanticscholar.org |
| Pathway-Specific Regulators | Genes within the BGC often encode specific transcription factors (activators or repressors) that control the entire pathway. | The this compound BGC contains putative regulatory genes, typical of such clusters in Streptomyces. | researchgate.netwur.nl |
Advanced Analytical and Computational Methodologies in Carzinophilin Research
Spectroscopic Techniques for Investigating Carzinophilin-Biomolecule Interactions
Spectroscopic methods are indispensable for probing the non-covalent and covalent interactions between this compound and its biological targets, primarily DNA. These techniques offer a window into the structural changes and binding events that are central to this compound's cytotoxic effects.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for studying their interactions. measurlabs.com In this compound research, various NMR methods have been employed to define its complex structure and understand its binding to DNA.
1H-NMR and 13C-NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the structural elucidation of this compound and its analogues. measurlabs.comahievran.edu.trjst.go.jp These techniques provide information about the chemical environment of each proton and carbon atom, which was instrumental in confirming the molecular formula of this compound as C₃₁H₃₃N₃O₁₂ and in proposing its initial structure. jst.go.jp
2D NMR (COSY and NOESY): Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide more detailed structural information by revealing through-bond and through-space correlations between protons, respectively. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. libretexts.org In the context of this compound, COSY spectra help to establish the connectivity of atoms within the molecule's intricate ring systems. rsc.org
The data from these NMR experiments are collectively used to build a comprehensive picture of this compound's structure and its conformational changes upon interacting with DNA.
Table 1: Application of NMR Techniques in this compound Research
| NMR Technique | Information Provided | Relevance to this compound Research |
| ¹H-NMR | Provides information on the chemical environment of proton atoms. measurlabs.com | Used in the initial structural elucidation and confirmation of this compound's molecular framework. jst.go.jp |
| ¹³C-NMR | Details the carbon skeleton of the molecule. measurlabs.com | Complements ¹H-NMR in verifying the complex structure of this compound and its analogues. ahievran.edu.trjst.go.jp |
| COSY | Reveals proton-proton coupling through chemical bonds. libretexts.org | Helps establish the connectivity within the various ring structures of the molecule. rsc.org |
| NOESY | Shows through-space proximity of protons. libretexts.org | Essential for defining the 3D structure, stereochemistry, and interactions with DNA. rsc.org |
Mass spectrometry (MS) is a vital analytical technique for identifying and characterizing the covalent adducts that this compound forms with DNA. scielo.org.mx When coupled with liquid chromatography (LC), as in LC-MS, it allows for the separation of complex mixtures and the precise mass determination of the resulting products. spectroscopyonline.com
The process involves the reaction of this compound with DNA, followed by enzymatic or chemical degradation of the DNA to individual nucleosides or small oligonucleotides. The resulting mixture is then analyzed by LC-MS. The mass spectrometer detects the this compound-DNA adducts based on their specific mass-to-charge ratios, confirming the covalent linkage. spectroscopyonline.comcore.ac.uk Further fragmentation of these adducts within the mass spectrometer (MS/MS) can provide structural information, helping to pinpoint the exact site of attachment on both the drug and the DNA base. scielo.org.mx This technique has been crucial in identifying the formation of cross-links between this compound and guanine (B1146940) bases in DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NOESY, COSY, 1H-NMR, 13C-NMR)
Molecular Modeling and Computational Chemistry Applications
Computational methods have become increasingly important in understanding the complex interactions of drugs like this compound with their biological targets. These approaches allow for the simulation and prediction of molecular behavior that can be difficult to observe experimentally.
Molecular modeling techniques are used to simulate the three-dimensional structures of this compound-DNA adducts. One powerful approach is the use of Stochastic Dynamics with Energy Minimization (SDEM). This method allows for the exploration of the conformational landscape of the drug-DNA complex to find the most energetically favorable structures.
The simulation process typically starts with a modeled monoadduct, where this compound is covalently attached to a single nucleotide within a DNA sequence. The system is then subjected to computational searches, such as Monte Carlo methods, which randomize the rotatable bonds of the drug fragment. Subsequent energy minimization and molecular dynamics simulations refine the structure, taking into account the flexibility of the molecule and the surrounding solvent. These simulations have been instrumental in visualizing how this compound fits within the DNA groove and how its structure influences the subsequent cross-linking reaction.
A significant application of computational chemistry in this compound research is the prediction of its DNA cross-linking ability and the correlation of these predictions with experimental biological activity. By modeling the initial monoadduct, researchers can calculate the probability and favorability of the second alkylation event that leads to an interstrand cross-link. researchgate.net
Computational models can assess various factors, including the distance and angle between the reactive epoxide of the monoadduct and potential nucleophilic sites on the opposing DNA strand. By applying these computational protocols to different DNA sequences and this compound analogues, it is possible to generate theoretical cross-linking properties. These theoretical values can then be correlated with experimentally determined cytotoxic activities (e.g., pIC50 values). Studies have shown good correlation between the computationally predicted cross-linking efficiency and the observed antitumor activity, highlighting the predictive power of these models. This approach not only validates the proposed mechanism of action but also aids in the rational design of new, potentially more effective analogues. researchgate.netschrodinger.com
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Insights Gained |
| Stochastic Dynamics with Energy Minimization (SDEM) | Simulating the 3D conformations of this compound-DNA adducts. | Provides energetically favorable structures of the drug-DNA complex and visualizes its binding mode. |
| Monte Carlo Conformational Search | Exploring the possible orientations of this compound when bound to DNA. | Identifies the range of possible drug conformations within the DNA binding site. |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Studying the reaction mechanism of DNA alkylation and cross-linking. researchgate.net | Elucidates the electronic details of the bond-forming reactions between this compound and DNA bases. researchgate.net |
| Correlation Analysis | Relating theoretical cross-linking properties to experimental cytotoxicity data. | Establishes a predictive link between computed molecular properties and biological activity, aiding in drug design. researchgate.net |
Simulation of Drug-DNA Adduct Conformations (e.g., Stochastic Dynamics with Energy Minimization)
Cellular and Molecular Biology Techniques for Mechanistic Elucidation
To fully understand the biological consequences of this compound's interaction with DNA, a variety of cellular and molecular biology techniques are employed. These methods provide insights into the downstream effects of DNA damage and the cellular responses it triggers. northwestern.edu
Techniques such as cell viability assays are used to quantify the cytotoxic effects of this compound on cancer cell lines. DNA replication and transcription inhibition assays can demonstrate how the formation of this compound-DNA adducts physically blocks these essential cellular processes. taylorandfrancis.com Furthermore, studies involving DNA repair-deficient cell lines can help to identify the specific DNA repair pathways that are involved in recognizing and attempting to remove this compound-induced lesions. Flow cytometry can be used to analyze the effects of the compound on the cell cycle, often revealing an arrest at specific checkpoints in response to DNA damage. Collectively, these techniques are crucial for placing the chemical interactions of this compound into a broader biological context, explaining its potent antitumor activity. nih.gov
DNA Footprinting Assays for Binding Site Analysis
DNA footprinting is a high-resolution technique used to identify the specific binding sites of DNA-binding proteins or small molecules like this compound. In this method, a DNA-binding compound protects its binding region on a DNA strand from enzymatic or chemical cleavage. When the DNA is subsequently separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments.
Research employing DNA footprinting has been crucial in elucidating the molecular basis of this compound's interaction with DNA. ucla.edu Also known as Azinomycin B, this compound is an antitumor antibiotic that functions by alkylating DNA. rsc.org Footprinting studies, alongside other methodologies, have revealed that this compound operates within the major groove of the DNA double helix. rsc.org It selectively forms interstrand cross-links (ICLs), covalently linking the two DNA strands. This process blocks essential cellular machinery for DNA replication and transcription, ultimately leading to apoptosis.
Specifically, footprinting analysis has helped determine the sequence selectivity of this compound. The initial alkylation event occurs at the N-7 position of a guanine residue. rsc.orgrsc.org The cross-link is then formed with a purine (B94841) residue located two bases away on the opposite strand, typically in sequences such as 5'-GNC/GNT. rsc.org This detailed understanding of its binding preference is fundamental to comprehending its mechanism of action.
Table 1: Summary of DNA Footprinting Findings for this compound
| Parameter | Finding | Reference |
|---|---|---|
| Binding Location | Major groove of DNA | rsc.org |
| Mechanism | Forms interstrand cross-links (ICLs) via alkylation | |
| Initial Alkylation Site | N-7 of a deoxyguanosine (dG) residue | rsc.orgrsc.org |
| Sequence Selectivity | Cross-links a guanine with a purine two bases away (e.g., 5'-GNC/GNT) | rsc.org |
Gene Expression Profiling (e.g., Oligonucleotide Microarrays, RT-PCR)
Gene expression profiling provides a global picture of how a cell's gene activity changes in response to a specific treatment. wikipedia.org Techniques like oligonucleotide microarrays and reverse transcription-polymerase chain reaction (RT-PCR) are used to measure the expression levels of thousands of genes simultaneously.
In the context of this compound research, these methods have been applied to understand the cellular response to the DNA damage it induces. core.ac.uk Studies using oligonucleotide microarrays on yeast (Saccharomyces cerevisiae) treated with azinomycin B (this compound) revealed a significant and robust DNA damage response across the yeast transcriptome. core.ac.uk This finding supports the role of this compound as a potent covalent DNA modifying agent. core.ac.uk
The gene expression changes identified through microarray analysis were subsequently validated using RT-PCR. core.ac.uk RT-PCR is a more targeted technique that quantifies the amount of a specific RNA transcript, confirming the upregulation or downregulation of genes of interest identified in the broader microarray screen. core.ac.uknih.gov For instance, RT-PCR analysis has been used to validate gene changes observed in response to azinomycin B treatment in yeast and to study the expression of specific genes involved in DNA repair pathways in other organisms. core.ac.uknih.govcore.ac.uk These analyses provide a detailed molecular portrait of the cellular pathways activated or repressed by this compound-induced DNA lesions.
Table 2: Application of Gene Expression Profiling in this compound Research
| Methodology | Organism/System | Key Finding | Reference |
|---|---|---|---|
| Oligonucleotide Microarrays | Yeast (S. cerevisiae) | Demonstrated a robust DNA damage response in the transcriptome following treatment. | core.ac.uk |
| RT-PCR | Yeast (S. cerevisiae) | Validated the gene expression changes observed in microarray experiments. | core.ac.uk |
| Quantitative RT-PCR | E. coli | Used to test if expression of DNA repair genes is induced by interstrand crosslinking (ICL) agents. | nih.gov |
Fluorescence Imaging for Subcellular Localization Studies
Fluorescence imaging is a powerful technique that uses fluorescent molecules to visualize the location of specific substances within cells. By tagging a compound of interest or using a molecule that naturally fluoresces, researchers can determine its distribution and concentration in different cellular compartments, such as the nucleus, mitochondria, or cytoplasm. addgene.orgneb.com
This compound possesses a naphthoate moiety that exhibits natural fluorescence, with an emission maximum around 435 nm. core.ac.uk This intrinsic property has been exploited in subcellular localization studies. Fluorescence microscopy experiments conducted on yeast cells (S. cerevisiae) treated with azinomycin B (this compound) have shown that the compound localizes within the nuclear region of the cell. core.ac.uk
The observed pattern of fluorescence for azinomycin B was similar to that of known DNA-staining dyes like propidium (B1200493) iodide, which specifically stain the nucleus. core.ac.uk This localization is consistent with its mechanism of action as a DNA-targeting agent. By concentrating in the nucleus, where the cell's genetic material is stored, this compound can efficiently access its target and induce DNA cross-links, leading to the observed cytotoxic effects. core.ac.uk
Table 3: Fluorescence Imaging of this compound
| Technique | Cellular System | Observation | Implication | Reference |
|---|---|---|---|---|
| Fluorescence Microscopy | Yeast (S. cerevisiae) | Localization of fluorescence in the nuclear region. | Consistent with its function as a DNA-binding and modifying agent. | core.ac.uk |
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles, such as cells, as they pass one by one through a laser beam. nih.gov For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. thermofisher.com This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
This methodology has been applied to investigate the effects of this compound on cell cycle progression. core.ac.uk When yeast cells were treated with azinomycin B (this compound) and analyzed by flow cytometry, a distinct phenotypic shift in the S phase of the cell cycle was observed. core.ac.uk The S phase is the period when the cell synthesizes new DNA. An accumulation of cells in this phase, or an S phase arrest, is a hallmark of DNA damage or interference with DNA replication.
The S phase shift detected by flow cytometry is consistent with this compound's known mechanism as a DNA cross-linking agent, which physically blocks the progression of replication forks. This finding also correlates with the results from gene expression profiling, which show the activation of DNA damage response pathways. core.ac.uk Together, these advanced analytical techniques provide a cohesive picture of this compound's cellular impact, from its molecular interaction with DNA to the resulting physiological consequences on cell cycle progression.
Table 4: Cell Cycle Analysis of this compound-Treated Cells
| Methodology | Cellular System | Observed Effect | Interpretation | Reference |
|---|---|---|---|---|
| Flow Cytometry | Yeast (S. cerevisiae) | Phenotypic S phase shift. | Indicates interference with DNA replication, consistent with DNA cross-linking. | core.ac.uk |
Table of Compounds
Future Research Directions and Translational Potential
Elucidation of Remaining Biosynthetic Pathway Gaps
The biosynthetic pathway of carzinophilin, also known as azinomycin B, is a complex process involving a hybrid iterative type I polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPSs). researchgate.net While significant progress has been made in identifying the azi gene cluster and characterizing key enzymes, several gaps in our understanding of the biosynthetic process remain. researchgate.net
Future research will likely focus on elucidating the precise enzymatic mechanisms responsible for the formation of the unique azabicyclic ring system and the highly reactive epoxide moiety, which are crucial for its antitumor activity. researchgate.net A complete understanding of the biosynthetic pathway is essential for developing strategies to engineer the producing organisms, such as Streptomyces sahachiroi, to generate novel and more potent analogues of this compound. researchgate.netresearchgate.net The characterization of the 5-methyl-naphthoic acid (NPA) synthase, AziB, has provided insights into the selective reduction patterns in aromatic polyketide biosynthesis. researchgate.net Further investigation into the post-modification steps, including the roles of hydroxylases and methyltransferases, will be critical to fully map out the pathway to the final active compound.
Development of Novel Analogues with Improved Efficacy and Selectivity
The inherent instability and low production yields of this compound have limited its clinical development. A significant area of future research lies in the design and synthesis of novel analogues with improved pharmacological properties. The goal is to create compounds with enhanced stability, greater efficacy against tumor cells, and reduced off-target toxicity. mdpi.com
Synthetic and semi-synthetic approaches are being explored to modify the this compound structure. Studies have shown that analogues carrying the naphthalene (B1677914) and epoxide components exhibit significant in vitro cytotoxicity and in vivo antitumor activity. researchgate.net Conversely, modifications to the naphthoate moiety can significantly alter the efficiency of DNA alkylation. researchgate.net For instance, precursor-directed biosynthesis, where synthetic analogues of naphthoic acid are fed to the producing bacterium, has been investigated to generate novel azinomycin A analogues. bbk.ac.uk This approach, combining synthetic chemistry and biosynthesis, holds promise for creating a diverse library of this compound derivatives for biological evaluation. bbk.ac.uk The development of a combinatorial array to synthesize large libraries of structural analogs is another strategy being pursued to understand the structure-activity relationship (SAR) profile of these antitumor agents. ucla.edu
Investigation of this compound in Combination Therapies (Preclinical)
To enhance the therapeutic potential of this compound and overcome potential resistance mechanisms, preclinical studies are exploring its use in combination with other anticancer agents. epo.orgmdpi.com The rationale behind combination therapy is to target multiple cellular pathways simultaneously, leading to synergistic cytotoxic effects and potentially reducing the required doses of individual drugs, thereby minimizing toxicity. ajrconline.orgsmw.ch
Preclinical models are essential for determining optimal drug ratios and evaluating the safety and efficacy of combination regimens. fightmnd.org.au For instance, combining DNA-damaging agents like this compound with inhibitors of DNA repair pathways could be a promising strategy. researchgate.net The development of drug-tolerant persister cells in cancer models highlights the need for combination therapies to prevent the emergence of resistance. google.com Future preclinical research will likely investigate this compound in combination with targeted therapies, immunotherapies, and other chemotherapeutic agents to identify synergistic interactions and effective treatment strategies for various cancer types. googleapis.comgoogle.com
Exploration of Resistance Reversal Strategies (Preclinical)
Acquired drug resistance is a major obstacle in cancer chemotherapy. google.com Understanding and overcoming resistance to this compound is a critical area of future research. The producing organism, Streptomyces sahachiroi, possesses self-resistance mechanisms to protect itself from the DNA-damaging effects of the antibiotic it produces. nih.gov These mechanisms include drug efflux pumps, drug-binding proteins, and DNA repair enzymes. nih.govnih.gov
One identified resistance determinant is the transmembrane export protein AziE, which functions as an efflux pump. nih.gov Another key mechanism involves DNA repair, with enzymes like the DNA glycosylase AlkZ and the structure-specific endonuclease AziN playing roles in recognizing and repairing this compound-induced DNA damage. nih.govoup.com Preclinical studies are needed to investigate whether similar resistance mechanisms are activated in cancer cells upon treatment with this compound. Strategies to reverse this resistance could involve the co-administration of inhibitors targeting these efflux pumps or DNA repair pathways. nih.gov For example, inhibiting the function of proteins like AziN could sensitize resistant cells to the cytotoxic effects of this compound. nih.gov
Expanding the Understanding of this compound's Broader Biological Activities
While the primary focus of this compound research has been on its antitumor properties, future investigations may explore its broader biological activities. Many natural products exhibit a wide range of effects, and this compound's ability to interact with and modify DNA suggests it could have other potential applications. researchgate.netemanresearch.org
Initial reports indicated that azinomycin B had no biological effect against yeast; however, more recent studies have demonstrated cytotoxic activity in Saccharomyces cerevisiae. core.ac.uk This suggests that this compound's effects may be broader than initially thought. Fluorescence imaging has shown its localization in the nuclear region of yeast cells, and microarray experiments have revealed a robust DNA damage response, validating its role as a covalent DNA modifying agent. core.ac.uk Further research could investigate its potential as an antimicrobial agent, given that many antitumor antibiotics also possess antibacterial or antifungal properties. emanresearch.orgnih.gov Exploring its effects on various cellular processes and signaling pathways could uncover novel therapeutic targets and applications beyond oncology. google.comcdc.gov
Q & A
Q. What is the primary mechanism of action of carzinophilin in inducing DNA damage, and how can this be experimentally validated?
this compound (azinomycin B) induces DNA interstrand crosslinks (ICLs) through alkylation of guanine residues at the N7 position, leading to replication fork stalling and apoptosis . To validate this, researchers can:
- Use gel electrophoresis to detect crosslinked DNA under non-denaturing conditions.
- Employ HPLC-MS to identify alkylated guanine adducts (e.g., 7-alkylguanine) in treated DNA samples .
- Reference structural studies by Fujiwara et al. (1999), which confirmed crosslink formation via UV-Vis and NMR spectroscopy .
Q. How should researchers design experiments to assess this compound's cytotoxicity in tumor cell lines?
- Dose-response assays : Use IC50 calculations across multiple cell lines (e.g., HeLa, MCF-7) with MTT or ATP-based viability kits.
- Time-course analysis : Monitor apoptosis markers (e.g., caspase-3 activation) at 24, 48, and 72 hours post-treatment.
- Control groups : Include untreated cells and cells treated with non-crosslinking agents (e.g., cisplatin) to distinguish ICL-specific effects .
Q. What are the key physicochemical properties of this compound critical for maintaining its stability in experimental settings?
- Thermal stability : this compound decomposes above 217°C; store at -80°C in desiccated form to prevent hydrolysis .
- Solubility : Use dimethyl sulfoxide (DMSO) for in vitro studies, but ensure concentrations ≤0.1% to avoid solvent toxicity .
- UV-Vis profile : Monitor absorbance at 260 nm (DNA-binding) and 320 nm (compound degradation) during kinetic studies .
Advanced Research Questions
Q. How can contradictions in this compound's reported efficacy across different tumor models be systematically addressed?
Contradictions often arise from variability in DNA repair pathways (e.g., Fanconi anemia vs. homologous recombination). To resolve this:
- Genetic knockout models : Use CRISPR-Cas9 to disable specific repair genes (e.g., FANCD2, BRCA1) and compare sensitivity .
- Transcriptomic profiling : Analyze differential gene expression in resistant vs. sensitive cell lines using RNA-seq .
- Meta-analysis : Compare data from independent studies (e.g., Kuroyanagi et al., 1956 vs. Fujiwara et al., 1999) while controlling for dosing protocols .
Q. What advanced methodologies are recommended for characterizing this compound-DNA adducts in structural biology?
- X-ray crystallography : Co-crystallize this compound with short DNA duplexes (e.g., 5'-d(GCGCGC)-3') to resolve crosslink geometry .
- Cryo-EM : Visualize adducts in chromatin contexts at near-atomic resolution .
- Molecular dynamics simulations : Model alkylation-induced DNA distortion using AMBER or CHARMM force fields .
Q. How can researchers optimize this compound derivatives to overcome bacterial resistance in Streptomyces sahachiroi?
- Structure-activity relationship (SAR) studies : Modify the epoxide moiety to reduce susceptibility to hydrolytic inactivation .
- Heterologous expression : Clone the this compound biosynthetic gene cluster into S. coelicolor for high-yield production .
- Resistance screening : Expose S. sahachiroi to sublethal this compound doses and sequence mutations in self-resistance genes (e.g., transporters, detox enzymes) .
Data Analysis & Contradiction Management
Q. What statistical frameworks are suitable for analyzing this compound's dose-dependent effects in preclinical models?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare tumor volume reductions across treatment groups in xenograft models .
- Kaplan-Meier survival analysis : Assess long-term efficacy in syngeneic models with log-rank tests .
Q. How should contradictory findings about this compound's teratogenicity be addressed in reproductive toxicity studies?
- Species-specific assays : Test teratogenic effects in zebrafish embryos and murine models to evaluate cross-species relevance .
- Epigenetic profiling : Use ChIP-seq to assess histone modification changes in embryonic stem cells post-exposure .
- Dose escalation : Establish no-observed-adverse-effect levels (NOAELs) under OECD guidelines .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound isolation and purification?
- Fermentation : Culture S. sahachiroi in ISP-2 medium at 28°C for 7 days with continuous aeration .
- Chromatography : Purify crude extracts via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
- Quality control : Validate purity (>95%) using LC-UV and confirm structure via HRMS and 2D NMR .
Q. How can researchers standardize data reporting for this compound studies to enhance cross-study comparability?
- FAIR principles : Deposit raw datasets (e.g., sequencing, cytotoxicity) in repositories like Zenodo or Gene Expression Omnibus .
- MIAME compliance : Document experimental conditions (e.g., cell culture media, instrument settings) in supplementary materials .
- CRF templates : Use standardized case report forms for in vivo studies to minimize data entry errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
